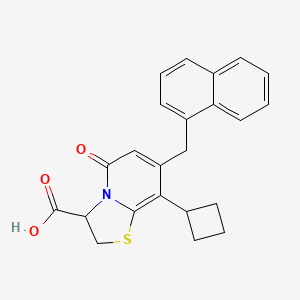
H-Tyr-D-Lys(1)-Gly-Phe(4-F)-Asp(1)-D-Pro-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“H-Tyr-D-Lys(1)-Gly-Phe(4-F)-Asp(1)-D-Pro-NH2” is a synthetic peptide composed of seven amino acids. Peptides like this one are often used in scientific research due to their ability to mimic natural biological processes. The sequence includes tyrosine, lysine, glycine, phenylalanine, aspartic acid, and proline, with specific modifications such as fluorination and amidation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “H-Tyr-D-Lys(1)-Gly-Phe(4-F)-Asp(1)-D-Pro-NH2” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino terminus.
Coupling: Addition of the next amino acid using coupling reagents like HBTU or DIC.
Cleavage: Removal of the peptide from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).
Industrial Production Methods
In an industrial setting, the synthesis of peptides like “this compound” is scaled up using automated peptide synthesizers. These machines can handle large quantities of reagents and perform multiple synthesis cycles efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The tyrosine residue can undergo oxidation to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: The fluorine atom on phenylalanine can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophilic substitution reactions using reagents like sodium iodide.
Major Products
Oxidation: Formation of dityrosine or other oxidized derivatives.
Reduction: Formation of free thiol groups.
Substitution: Formation of halogenated or functionalized derivatives.
Scientific Research Applications
Chemistry
Peptides like “H-Tyr-D-Lys(1)-Gly-Phe(4-F)-Asp(1)-D-Pro-NH2” are used in the study of peptide synthesis, structure-activity relationships, and peptide-based catalysis.
Biology
In biological research, this peptide can be used to study protein-protein interactions, enzyme-substrate specificity, and cellular signaling pathways.
Medicine
Peptides are explored for their therapeutic potential, including as drug candidates for targeting specific receptors or enzymes.
Industry
Peptides are used in the development of diagnostic assays, biosensors, and as components in cosmetic formulations.
Mechanism of Action
The mechanism of action of “H-Tyr-D-Lys(1)-Gly-Phe(4-F)-Asp(1)-D-Pro-NH2” would depend on its specific biological target. Generally, peptides exert their effects by binding to receptors, enzymes, or other proteins, thereby modulating their activity. The fluorinated phenylalanine and amidated proline residues may enhance binding affinity and stability.
Comparison with Similar Compounds
Similar Compounds
H-Tyr-D-Lys(1)-Gly-Phe-Asp(1)-D-Pro-NH2: Lacks the fluorine atom on phenylalanine.
H-Tyr-Lys(1)-Gly-Phe(4-F)-Asp(1)-D-Pro-NH2: Contains lysine instead of D-lysine.
H-Tyr-D-Lys(1)-Gly-Phe(4-F)-Asp(1)-Pro-NH2: Contains proline instead of D-proline.
Uniqueness
The unique features of “H-Tyr-D-Lys(1)-Gly-Phe(4-F)-Asp(1)-D-Pro-NH2” include the presence of D-lysine and D-proline, which can confer resistance to enzymatic degradation, and the fluorinated phenylalanine, which may enhance binding interactions.
Properties
Molecular Formula |
C35H45FN8O8 |
|---|---|
Molecular Weight |
724.8 g/mol |
IUPAC Name |
(2R)-1-[(5S,8S,16R)-16-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-[(4-fluorophenyl)methyl]-3,6,10,17-tetraoxo-1,4,7,11-tetrazacycloheptadecane-8-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C35H45FN8O8/c36-22-10-6-21(7-11-22)17-26-34(51)43-27(35(52)44-15-3-5-28(44)31(38)48)18-29(46)39-14-2-1-4-25(33(50)40-19-30(47)41-26)42-32(49)24(37)16-20-8-12-23(45)13-9-20/h6-13,24-28,45H,1-5,14-19,37H2,(H2,38,48)(H,39,46)(H,40,50)(H,41,47)(H,42,49)(H,43,51)/t24-,25+,26-,27-,28+/m0/s1 |
InChI Key |
SQLPAOMIOOTHIQ-IEAFHPEVSA-N |
Isomeric SMILES |
C1CCNC(=O)C[C@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](C1)NC(=O)[C@H](CC2=CC=C(C=C2)O)N)CC3=CC=C(C=C3)F)C(=O)N4CCC[C@@H]4C(=O)N |
Canonical SMILES |
C1CCNC(=O)CC(NC(=O)C(NC(=O)CNC(=O)C(C1)NC(=O)C(CC2=CC=C(C=C2)O)N)CC3=CC=C(C=C3)F)C(=O)N4CCCC4C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


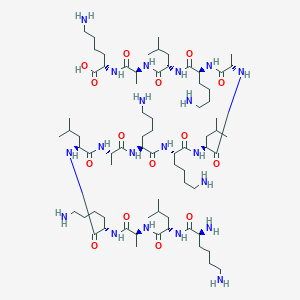
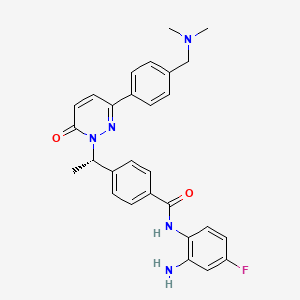


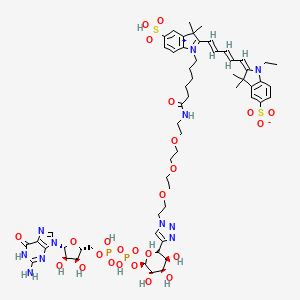
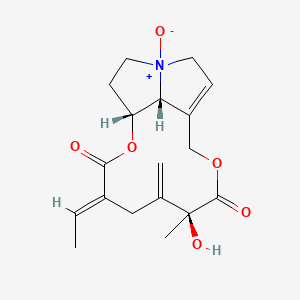
![3-acetyl-N-[3-(1-cyclopropylpyrazol-4-yl)-2-fluorophenyl]-7-methoxyindolizine-1-carboxamide](/img/structure/B12383106.png)
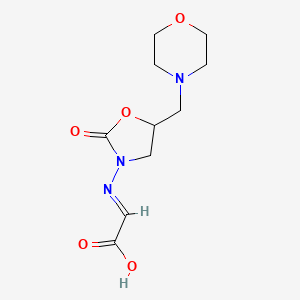

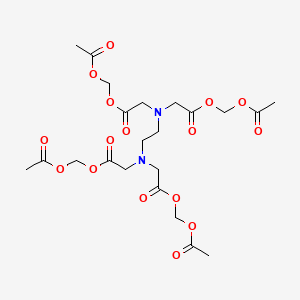
![(2S)-2-[6-[(2Z)-2-[(2E)-2-[3-[(E)-2-[1-[6-[[(1S)-1-carboxyethyl]amino]-6-oxohexyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]hexanoylamino]propanoic acid;bromide](/img/structure/B12383118.png)
![(2S)-N-[(2S)-3-(1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-yl)-1-[(2R)-2-methyloxiran-2-yl]-1-oxopropan-2-yl]-3-(4-methoxyphenyl)-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]propanoyl]amino]propanamide](/img/structure/B12383119.png)

